6,7-Difluoroisoquinoline

Description

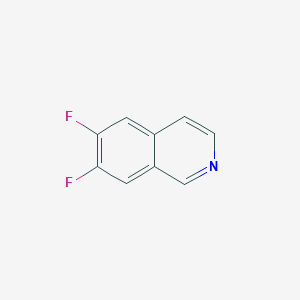

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNVOVLUDJCIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729164 |

Source

|

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-80-1 |

Source

|

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Difluoroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine atoms into this heterocyclic system, as seen in 6,7-Difluoroisoquinoline, offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. The high electronegativity and small size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 6,7-Difluoroisoquinoline, including its chemical and physical properties, synthesis, reactivity, and its burgeoning applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

Physicochemical Properties of 6,7-Difluoroisoquinoline

| Property | Value | Source |

| CAS Number | 1202006-80-1 | , |

| Molecular Formula | C₉H₅F₂N | |

| Molecular Weight | 165.14 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis of the 6,7-Difluoroisoquinoline Core

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2][3][4] The choice of a specific route for the synthesis of 6,7-Difluoroisoquinoline would depend on the availability of the starting materials, particularly a suitably substituted β-phenylethylamine or benzaldehyde derivative.

Conceptual Synthetic Approach: Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.[1][5][6] This approach is particularly advantageous when dealing with electron-rich aromatic systems, a condition met by the difluoro-substituted benzene ring.

A plausible synthetic route for 6,7-Difluoroisoquinoline via a modified Bischler-Napieralski reaction is outlined below. The key starting material would be N-(2-(3,4-difluorophenyl)ethyl)formamide.

Experimental Protocol:

Step 1: Cyclization to 6,7-Difluoro-3,4-dihydroisoquinoline

-

To a solution of N-(2-(3,4-difluorophenyl)ethyl)formamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6,7-Difluoro-3,4-dihydroisoquinoline.

Step 2: Aromatization to 6,7-Difluoroisoquinoline

-

Dissolve the crude 6,7-Difluoro-3,4-dihydroisoquinoline in a suitable solvent such as toluene or xylene.

-

Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C) (0.1 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6,7-Difluoroisoquinoline.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a common and effective dehydrating and cyclizing agent in the Bischler-Napieralski reaction.[6]

-

Inert atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Palladium on carbon (Pd/C): A standard and efficient catalyst for dehydrogenation reactions to form aromatic systems.[5]

Below is a diagram illustrating the conceptual workflow for the synthesis of 6,7-Difluoroisoquinoline.

Caption: Conceptual workflow for the synthesis of 6,7-Difluoroisoquinoline.

Reactivity of the 6,7-Difluoroisoquinoline Scaffold

The reactivity of the 6,7-Difluoroisoquinoline ring system is dictated by the interplay of the electron-withdrawing fluorine atoms and the inherent electronic properties of the isoquinoline nucleus.

-

Electrophilic Aromatic Substitution: The pyridine ring of isoquinoline is generally deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions are expected to occur on the benzene ring.[7] The fluorine atoms at the 6 and 7 positions are deactivating and ortho-, para-directing. However, the directing effects on the remaining positions (5 and 8) will influence the regioselectivity of reactions like nitration, halogenation, and sulfonation. The positions 5 and 8 are the most favored for electrophilic attack in isoquinoline itself.[7]

-

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than the benzene ring, particularly at the C1 position. The presence of the electron-withdrawing fluorine atoms on the benzene ring can also activate it towards nucleophilic aromatic substitution, although to a lesser extent than the pyridine ring.

Applications in Drug Discovery

The unique properties imparted by the difluoro substitution make 6,7-Difluoroisoquinoline an attractive building block in the design of novel therapeutic agents.

Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors.[8][9] The nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site, a crucial interaction for potent inhibition. The fluorine atoms in 6,7-Difluoroisoquinoline can enhance binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. While specific examples of 6,7-Difluoroisoquinoline as a kinase inhibitor are not prevalent in the literature, the closely related quinoline and isoquinoline derivatives have shown significant promise. For instance, various quinoline derivatives have been patented as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[10]

The following diagram illustrates the general principle of a kinase inhibitor binding to the ATP-binding site.

Caption: Generalized binding mode of an isoquinoline-based kinase inhibitor.

Central Nervous System (CNS) Drug Discovery

The development of drugs targeting the CNS is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain.[11] The introduction of fluorine atoms can increase the lipophilicity of a molecule, a key factor in its ability to cross the BBB. Furthermore, the metabolic stability conferred by fluorine is highly desirable for CNS drugs, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile.[12] While direct studies on 6,7-Difluoroisoquinoline in CNS models are limited, the broader class of isoquinoline derivatives has been explored for various neurological disorders.[12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6,7-Difluoroisoquinoline. A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use.[14][15] General safety guidelines for handling similar fluorinated aromatic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.[15]

Conclusion

6,7-Difluoroisoquinoline represents a valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic placement of two fluorine atoms on the isoquinoline scaffold imparts unique electronic and physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Its potential applications in the development of kinase inhibitors for oncology and CNS-active agents for neurological disorders highlight its significance in modern drug discovery. Further exploration of the synthesis, reactivity, and biological activity of 6,7-Difluoroisoquinoline and its derivatives is warranted and holds considerable promise for the advancement of new therapeutics.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Pictet, A., & Spengler, T. (1911). Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

ResearchGate. (n.d.). Pictet-Spengler isoquinoline synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.

-

The Royal Society of Chemistry. (n.d.). Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-390.

- Ghavre, M., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(41), 14352-14355.

-

Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

- Li, J. J., & Renslo, A. R. (Eds.). (2020). The Organic Chemistry of Medicinal Agents.

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Pardridge, W. M. (2012). Drug transport to the brain. Diabetes, 61(12), 3058-3061.

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

- Google Patents. (2011). Selective inhibitors for cyclin-dependent kinases (US Patent No. US8067424B2).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Retrieved from [Link]

- Khan, H., et al. (2020).

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

MDPI. (2021). The Drosophila Model: Exploring Novel Therapeutic Compounds against Neurodegenerative Diseases. Retrieved from [Link]

- Google Patents. (2003). Quinoline derivatives as tyrosine kinase inhibitors (US Patent No. US6630489B1).

- Costamagna, G., et al. (2025). Advanced Cellular Models for Neurodegenerative Diseases and PFAS-Related Environmental Risks. International Journal of Molecular Sciences, 26(1), 123.

- Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.

-

Frontiers in Cellular Neuroscience. (2020). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). The Neuroprotective Effect of the HLDF-6 Peptides in the Experimental Model of Preclinical Stage of Parkinson's Disease. Retrieved from [Link]

- Google Patents. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof (US Patent No. US9388160B2).

- Google Patents. (2022). Map4k1 inhibitors (Patent No. WO2022167627A1).

-

Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. 6,7-difluoroisoquinoline | 1202006-80-1 [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 10. US8067424B2 - Selective inhibitors for cyclin-dependent kinases - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. 6,7-Difluoroisoquinoline | CymitQuimica [cymitquimica.com]

- 13. rsc.org [rsc.org]

- 14. chemscene.com [chemscene.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

6,7-Difluoroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Difluoroisoquinoline (CAS No. 1202006-80-1), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed profile. The guide covers predicted physical properties, proposed synthetic routes based on classical isoquinoline syntheses, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the design of kinase inhibitors. Furthermore, it outlines essential safety and handling protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this and structurally related compounds.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties, making fluorinated heterocycles highly valuable in drug discovery.

6,7-Difluoroisoquinoline, with its distinct substitution pattern on the benzene ring of the isoquinoline core, presents a unique combination of features. The two fluorine atoms are expected to significantly influence the molecule's reactivity and biological activity. This guide aims to provide a detailed technical understanding of 6,7-Difluoroisoquinoline, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1202006-80-1 | [Commercial Suppliers[1][2]] |

| Molecular Formula | C₉H₅F₂N | [Commercial Suppliers[1][2]] |

| Molecular Weight | 165.14 g/mol | [Commercial Suppliers[1][2]] |

| Appearance | Likely a solid at room temperature | Analogy with similar aromatic compounds |

| Melting Point | Not available. Expected to be higher than isoquinoline (26.5 °C) due to increased molecular weight and potential for intermolecular interactions. | General chemical principles |

| Boiling Point | Not available. Expected to be higher than isoquinoline (243 °C). | General chemical principles |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | Analogy with similar aromatic heterocycles |

| pKa | Not available. The fluorine atoms are expected to decrease the basicity of the isoquinoline nitrogen compared to the parent isoquinoline (pKa = 5.42), likely resulting in a pKa around 4.5.[3] | Inductive effect of fluorine atoms |

| Predicted XlogP | 2.3 - 2.46 | Computational models[3] |

Synthesis of 6,7-Difluoroisoquinoline

While a specific, published synthetic protocol for 6,7-Difluoroisoquinoline is not readily found, its synthesis can be approached using well-established methods for constructing the isoquinoline ring system. The choice of starting materials would be critical, likely beginning with a suitably substituted 1,2-difluorobenzene derivative. Two classical and plausible synthetic strategies are the Bischler-Napieralski and Pictet-Spengler reactions.

Proposed Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to afford the aromatic isoquinoline.[4][5][6]

Experimental Workflow: Bischler-Napieralski Synthesis

Caption: Proposed Pictet-Spengler route to 6,7-Difluoroisoquinoline.

Causality behind Experimental Choices:

-

Condensation: The reaction is typically acid-catalyzed to facilitate the formation of an electrophilic iminium ion intermediate which then undergoes intramolecular attack by the electron-rich aromatic ring. [7]* Cyclization: The success of the cyclization is dependent on the nucleophilicity of the aromatic ring. The two electron-withdrawing fluorine atoms will deactivate the ring towards electrophilic attack, potentially requiring stronger acid catalysts or higher temperatures.

-

Oxidation: A variety of oxidizing agents can be used to convert the tetrahydroisoquinoline to the aromatic isoquinoline. Manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are common reagents for this transformation.

Chemical Reactivity

The chemical reactivity of 6,7-Difluoroisoquinoline is governed by the interplay of the electron-donating nitrogen atom and the strongly electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The fluorine atoms at the 6 and 7 positions will further deactivate the benzene ring to EAS. [8]Electrophilic attack is most likely to occur on the benzene ring, as the pyridine ring is highly deactivated. The directing effects of the fluorine atoms (ortho, para-directing) and the fused pyridine ring need to be considered. Substitution at the 5 or 8 positions would be the most probable outcomes, though harsh reaction conditions would likely be required.

Logical Relationship: EAS Regioselectivity

Caption: Predicted sites of electrophilic attack on 6,7-Difluoroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atoms makes the benzene ring of 6,7-Difluoroisoquinoline susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine substituents. This reactivity is a key feature for the derivatization of this scaffold.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring (H1, H3, H4) will likely appear at lower field than those on the benzene ring (H5, H8) due to the deshielding effect of the nitrogen atom. The fluorine atoms will cause splitting of the signals for the adjacent protons (H5 and H8) through H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals for the carbon atoms. The carbons bonded to the fluorine atoms (C6 and C7) will appear as doublets due to C-F coupling. The chemical shifts of these carbons will be significantly downfield due to the high electronegativity of fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. [9][10]The ¹⁹F NMR spectrum of 6,7-Difluoroisoquinoline is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 6 and 7. These signals will likely appear as multiplets due to coupling with each other and with neighboring protons.

Mass Spectrometry

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 165.14. Fragmentation patterns would likely involve the loss of small molecules such as HCN.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the isoquinoline core, and strong C-F stretching bands.

Applications in Research and Drug Discovery

The 6,7-difluoro substitution pattern on the isoquinoline scaffold makes this molecule a highly attractive building block in medicinal chemistry, particularly in the design of kinase inhibitors. [11]

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine moiety of ATP, binding to the hinge region of the kinase domain. The isoquinoline scaffold is well-suited for this purpose. The fluorine atoms in 6,7-Difluoroisoquinoline can offer several advantages:

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions.

-

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can influence cell permeability and oral bioavailability.

Derivatization of the 6,7-Difluoroisoquinoline core, for example, through nucleophilic aromatic substitution at other positions or by building upon the existing framework, can lead to the development of potent and selective kinase inhibitors for various therapeutic targets in oncology and other diseases. [12][13][14][15] Signaling Pathway Example: Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

In case of Contact:

-

Skin: Wash the affected area thoroughly with soap and water.

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

6,7-Difluoroisoquinoline is a promising heterocyclic building block with significant potential in medicinal chemistry and materials science. Although a comprehensive experimental characterization is not yet publicly available, this technical guide provides a solid foundation for researchers by synthesizing predictive data on its physical and chemical properties, proposing viable synthetic routes, and highlighting its potential applications. The unique electronic properties conferred by the difluoro substitution pattern make it a valuable scaffold for the development of novel kinase inhibitors and other biologically active molecules. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

- Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488.

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

- Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.

-

MySkinRecipes. (n.d.). 6,7-difluoroisoquinoline. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- University of Ottawa. (n.d.). 19Flourine NMR.

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- Slideshare. (n.d.). Bischler napieralski reaction.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- BenchChem. (2025). Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors.

- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.

- PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- PubMed. (n.d.). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

- FPG. (2025, September 3). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins.

- Fisher Scientific. (2008, June 24). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 6,7-difluoro-1,2,3,4-tetrahydro-Isoquinoline.

- Acros Organics. (2010, September 6). SAFETY DATA SHEET.

- Fluoropolymer Product Group. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.

- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

YouTube. (2021, August 23). Boiling Point Using ThieleTube. Retrieved from [Link]...

- SCIRP. (n.d.). 13C-NMR Data from Coumarins from Moraceae Family.

- ResearchGate. (n.d.). H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN.

- MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- ResearchGate. (n.d.). A: Transition states for electrophilic aromatic substitution to form....

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- University of California, Davis. (n.d.). 19F NMR Reference Standards.

Sources

- 1. 6,7-difluoroisoquinoline | 1202006-80-1 [amp.chemicalbook.com]

- 2. 6,7-difluoroisoquinoline [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Molecular Attributes and Physicochemical Properties

An In-Depth Technical Guide to 6,7-Difluoroisoquinoline for Advanced Research & Development

This guide provides an in-depth exploration of 6,7-difluoroisoquinoline, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights into its utility as a strategic building block.

6,7-Difluoroisoquinoline is a structural isomer of quinoline, comprising a benzene ring fused to a pyridine ring, with fluorine atoms substituted at the 6th and 7th positions. This specific substitution pattern profoundly influences the molecule's electronic landscape, metabolic stability, and binding interactions with biological targets.

The fundamental properties of 6,7-difluoroisoquinoline are summarized below.

| Property | Data | Source(s) |

| Chemical Formula | C₉H₅F₂N | [1][2] |

| Molecular Weight | 165.14 g/mol | [1][3] |

| CAS Number | 1202006-80-1 | [1][3] |

| Typical Purity | ≥95% | [3] |

| Predicted XlogP | 2.3 | [2] |

| Appearance | Solid (Typical) | [N/A] |

The introduction of two fluorine atoms, the most electronegative element, at the C6 and C7 positions has critical implications. These electron-withdrawing groups modulate the pKa of the isoquinoline nitrogen, decrease its basicity compared to the parent molecule, and create a more electron-poor aromatic system.[4] This electronic modification is key to its function in drug discovery, as it can enhance binding affinity to target proteins and improve metabolic resistance by blocking potential sites of oxidative metabolism.[4][5]

Synthesis Pathway: The Pomeranz-Fritsch Reaction

While several methods exist for constructing the isoquinoline core, the Pomeranz-Fritsch reaction offers a robust and adaptable route for synthesizing substituted isoquinolines like the 6,7-difluoro variant.[6][7][8] This acid-catalyzed cyclization of a benzalaminoacetal provides a direct path to the desired scaffold.

The proposed synthesis begins with 3,4-difluorobenzaldehyde, leveraging the commercially available fluorinated starting material to build the isoquinoline core.

Caption: Proposed Pomeranz-Fritsch synthesis of 6,7-Difluoroisoquinoline.

Experimental Protocol: Pomeranz-Fritsch Synthesis

This protocol is a representative methodology based on established Pomeranz-Fritsch procedures.[7]

Step 1: Formation of the Benzalaminoacetal Intermediate

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq).

-

Solvent Addition: Add toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap. Continue reflux until no more water is formed.

-

Causality: This condensation reaction forms the critical Schiff base intermediate. The azeotropic removal of water drives the equilibrium towards product formation, ensuring a high yield of the intermediate before the harsh conditions of the cyclization step.

-

-

Work-up: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Cyclization: Carefully add the crude benzalaminoacetal intermediate dropwise to a flask containing concentrated sulfuric acid (e.g., 78% H₂SO₄) at a controlled temperature (typically elevated, ~160°C).

-

Causality: The strong acid protonates the acetal, facilitating its cleavage to form a reactive electrophile. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich (despite the fluorine atoms) benzene ring attacks to form the new heterocyclic ring. The fluorine atoms, being ortho/para directing with deactivating properties, still permit this cyclization.

-

-

Reaction Monitoring: Maintain the reaction at the target temperature for a specified time, monitoring the reaction's completion by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the acidic solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH > 9.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 6,7-difluoroisoquinoline.

Spectroscopic Characterization Profile

unambiguous characterization of 6,7-difluoroisoquinoline relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful due to the presence of the NMR-active ¹⁹F nucleus.[4][9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the five aromatic protons. Protons H-5 and H-8 will likely appear as doublets of doublets due to coupling with both the adjacent proton and the proximate fluorine atom (e.g., ⁴JH-F). Protons on the pyridine ring (H-1, H-3, H-4) will show characteristic shifts and couplings. |

| ¹³C NMR | Nine distinct carbon signals. The carbon atoms directly bonded to fluorine (C-6 and C-7) will appear as large doublets due to strong one-bond C-F coupling (¹JC-F). Other carbons in the benzene ring will show smaller two- or three-bond couplings (²JC-F, ³JC-F). |

| ¹⁹F NMR | Two distinct signals for F-6 and F-7, which will likely appear as multiplets due to coupling with each other (JF-F) and with neighboring protons (JH-F). ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for purity and structural confirmation.[10][11] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the exact mass of 165.14 g/mol , confirming the molecular formula. |

Reactivity and Mechanistic Insights

The reactivity of the isoquinoline core is dictated by the differing electronic nature of its two constituent rings. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the benzene ring is electron-rich and undergoes electrophilic substitution.[12] The presence of two strongly electron-withdrawing fluorine atoms at C-6 and C-7 significantly modifies this behavior.

Caption: Electronic influence of fluorine on isoquinoline reactivity. (Note: Image placeholder would be replaced with the 2D structure of 6,7-Difluoroisoquinoline showing positions).

-

Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is inherently electron-deficient, making the C-1 position the primary site for nucleophilic attack. The fluorine atoms on the adjacent ring further withdraw electron density, enhancing the electrophilicity of C-1 and making it even more susceptible to attack by nucleophiles like organometallics or amines.[12]

-

Electrophilic Aromatic Substitution: Electrophilic attack on the parent isoquinoline typically occurs at C-5 and, to a lesser extent, C-8.[12] The powerful deactivating inductive effect of the C-6 and C-7 fluorine atoms makes electrophilic substitution on the benzene ring significantly more challenging, requiring harsher reaction conditions. The substitution will still be directed primarily to the C-5 and C-8 positions.

-

Dearomatization: The electron-deficient nature of the pyridine ring, exacerbated by the fluorines, makes the system a good candidate for reductive functionalization or dearomatization reactions, providing access to substituted tetrahydroisoquinolines.[13]

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The 6,7-difluoroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[14] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15][16] Small molecule inhibitors typically target the ATP-binding pocket of the kinase.

The value of the 6,7-difluoroisoquinoline moiety lies in its ability to:

-

Form Key Hydrogen Bonds: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage (e.g., by Cytochrome P450 enzymes), which can increase the compound's in vivo half-life and bioavailability.[4][5]

-

Modulate Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can improve cell membrane permeability. The electron-withdrawing nature of fluorine can also fine-tune the electronic interactions with amino acid residues in the target's binding pocket, enhancing potency and selectivity.[4]

Caption: Interaction model of a 6,7-difluoroisoquinoline-based inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6,7-difluoroisoquinoline is not widely available, data from analogous fluorinated heterocyclic compounds (e.g., 6-fluoroquinoline) can be used to guide handling procedures.[17][18] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

| Hazard Class | GHS Statement(s) (Anticipated) | Precautionary Statement(s) (Anticipated) |

| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

6,7-Difluoroisoquinoline is a highly valuable and strategically designed molecular scaffold. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an ideal building block for creating novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Understanding the principles of its synthesis, reactivity, and application empowers researchers to fully leverage its potential in the rational design of next-generation drugs and advanced materials.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. azom.com [azom.com]

- 5. fishersci.com [fishersci.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 6,7-Difluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral data for 6,7-difluoroisoquinoline, a key heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key spectral information—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—into a practical resource for compound verification, quality control, and further research applications. The fluorinated isoquinoline scaffold is pivotal in the development of novel therapeutics, and a thorough understanding of its spectral signature is paramount for advancing drug discovery programs.

Introduction: The Significance of 6,7-Difluoroisoquinoline

6,7-Difluoroisoquinoline (CAS No: 1202006-80-1, Molecular Formula: C₉H₅F₂N, Molecular Weight: 165.14 g/mol ) is a halogenated aromatic heterocycle. The introduction of fluorine atoms into the isoquinoline core significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations make it an attractive building block for the synthesis of kinase inhibitors, central nervous system agents, and other bioactive molecules. Accurate and comprehensive spectral analysis is the cornerstone of validating the synthesis and purity of this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 6,7-difluoroisoquinoline in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous information about the molecular framework, electronic environment of the nuclei, and through-bond connectivities.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra of 6,7-difluoroisoquinoline.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,7-difluoroisoquinoline in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a dedicated fluorine channel or a multinuclear probe.

-

Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the aromatic protons of the isoquinoline ring system.

Table 1: ¹H NMR Data for 6,7-Difluoroisoquinoline in CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.22 | s | - | H-1 |

| 8.52 | d | 5.8 | H-3 |

| 7.82 | d | 5.8 | H-4 |

| 7.69 | dd | 9.3, 8.1 | H-5 |

| 7.42 | t | 8.7 | H-8 |

Interpretation:

-

The downfield singlet at 9.22 ppm is characteristic of the H-1 proton, which is adjacent to the nitrogen atom and lacks vicinal proton coupling partners.

-

The protons at H-3 and H-4 appear as doublets, coupled to each other.

-

The protons on the fluorinated benzene ring (H-5 and H-8) exhibit more complex splitting patterns due to both H-H and H-F couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and observing the direct and long-range effects of fluorine substitution.

Table 2: ¹³C NMR Data for 6,7-Difluoroisoquinoline in CDCl₃ at 101 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 154.5 | dd | ¹JCF = 255.9, ²JCF = 14.1 | C-6 or C-7 |

| 152.0 | dd | ¹JCF = 252.8, ²JCF = 13.6 | C-7 or C-6 |

| 143.4 | s | - | C-1 |

| 136.2 | dd | J = 6.8, 4.3 | C-4a or C-8a |

| 121.7 | d | J = 2.4 | C-3 |

| 119.8 | dd | J = 18.2, 2.1 | C-5 or C-8 |

| 116.5 | dd | J = 19.1, 2.0 | C-8 or C-5 |

| 112.5 | s | - | C-4 |

Note: The assignments for the fluorinated carbons (C-6/C-7) and the adjacent carbons (C-5/C-8, C-4a/C-8a) are tentative without further 2D NMR data. The source data contained 8 signals for the 9-carbon molecule.

Interpretation:

-

The large coupling constants (~250 Hz) for the signals at 154.5 and 152.0 ppm are indicative of a direct one-bond coupling between carbon and fluorine (¹JCF), confirming the positions of the fluorine substituents.

-

The smaller couplings observed on these and other carbons are due to two- or three-bond C-F couplings, providing further structural information.

¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a clear window into the electronic environment of the fluorine atoms.

Table 3: ¹⁹F NMR Data for 6,7-Difluoroisoquinoline in CDCl₃ at 376 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -125.7 | d | 17.1 | F-6 or F-7 |

| -132.5 | d | 17.1 | F-7 or F-6 |

Interpretation:

-

The presence of two distinct signals confirms the two non-equivalent fluorine atoms at the 6- and 7-positions.

-

The signals appear as doublets due to coupling to each other (JFF). The chemical shift values are within the expected range for aromatic fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically observing the protonated molecule [M+H]⁺.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass accuracy.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₉H₅F₂N.

Workflow for High-Resolution Mass Spectrometry

Caption: General workflow for HRMS analysis of 6,7-difluoroisoquinoline.

Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₉H₆F₂N) | 166.0463 | 166.0462 |

Interpretation: The excellent agreement between the calculated and experimentally found mass for the protonated molecule confirms the elemental composition of C₉H₅F₂N with high confidence. This data is critical for verifying the identity of the synthesized compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bond vibrations present in the molecule. While specific experimental IR data for 6,7-difluoroisoquinoline was not found in the primary literature source, the expected characteristic absorptions can be predicted based on its structure.

Table 5: Predicted Characteristic IR Absorptions for 6,7-Difluoroisoquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1580 | C=N Stretch | Medium |

| 1580-1450 | Aromatic C=C Stretch | Strong-Medium |

| 1250-1100 | C-F Stretch | Strong |

| 900-675 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation:

-

The IR spectrum is expected to be dominated by strong absorptions in the fingerprint region corresponding to the C-F stretching vibrations.

-

The aromatic C-H and C=C stretching vibrations will confirm the presence of the isoquinoline ring system.

Conclusion

The comprehensive spectral data presented in this guide—¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS—provide a robust and self-validating system for the identification and characterization of 6,7-difluoroisoquinoline. For researchers in drug development, this information is fundamental for ensuring the quality of starting materials and for the structural confirmation of more complex derivatives. The detailed protocols and interpreted data serve as a reliable reference for synthetic and medicinal chemists working with this important fluorinated scaffold.

References

-

Zanella, G. (2020). Computational understanding of heterocyclisation reactions and synthesis of fluorinated isoquinolines (Doctoral dissertation, University of Sheffield). [Link]

An In-depth Technical Guide to the Solubility of 6,7-Difluoroisoquinoline in Organic Solvents

Introduction

6,7-Difluoroisoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, it serves as a foundational building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and agents targeting the central nervous system.[1] The strategic placement of two fluorine atoms on the isoquinoline scaffold can profoundly alter the physicochemical properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and membrane permeability.[2]

Understanding the solubility of 6,7-Difluoroisoquinoline in various organic solvents is a critical first step in its application. Solubility dictates the feasibility of its use in synthetic reactions, purification processes like crystallization, and the formulation of stock solutions for biological screening. Poor solubility can create significant bottlenecks in the drug discovery pipeline, affecting reaction kinetics, yield, and the accuracy of bioassay results.

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6,7-Difluoroisoquinoline. Due to the limited availability of specific quantitative data in public literature, this document emphasizes a predictive, theoretical assessment based on physicochemical properties, coupled with a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its structural and electronic characteristics. For 6,7-Difluoroisoquinoline, the key parameters are its molecular weight, lipophilicity (logP), and the basicity of the isoquinoline nitrogen (pKa).

| Property | Value | Source & Notes |

| Molecular Formula | C₉H₅F₂N | [1][3] |

| Molecular Weight | 165.14 g/mol | [1][4] |

| Predicted XlogP | 2.3 | PubChem.[3] This value indicates moderate lipophilicity. |

| Predicted pKa | ~4.0 - 4.5 | Estimated based on analogs.[2] The parent isoquinoline has a pKa of 5.42; electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen atom.[2] |

These properties suggest a molecule with moderate polarity and lipophilicity. The two fluorine atoms increase the compound's lipophilicity compared to the parent isoquinoline, while also reducing the basicity of the nitrogen atom through their strong electron-withdrawing effects.[2] This combination is key to predicting its behavior in different solvent classes.

Theoretical Solubility Profile: A Predictive Assessment

Based on the fundamental principle of "like dissolves like," we can predict the relative solubility of 6,7-Difluoroisoquinoline across a spectrum of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While 6,7-Difluoroisoquinoline has a nitrogen atom that can act as a hydrogen bond acceptor, its capacity is weakened by the fluorine atoms. Moderate solubility is expected, driven primarily by dipole-dipole interactions rather than strong hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-F bonds and the nitrogen heteroatom, 6,7-Difluoroisoquinoline is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions. DMSO and DMF are often excellent solvents for moderately polar heterocyclic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and interact primarily through weak van der Waals forces. The moderate polarity and nitrogen heteroatom of 6,7-Difluoroisoquinoline will likely limit its solubility in highly non-polar solvents like hexane. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. Good solubility is anticipated for 6,7-Difluoroisoquinoline in these solvents.

The diagram below illustrates the expected solubility based on solvent properties.

Caption: Predicted solubility based on physicochemical interactions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, rigorous experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the solubility of solid compounds. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility rather than a kinetically influenced value.

-

Equilibration Time (24-48 hours): Many heterocyclic compounds have slow dissolution kinetics. A prolonged agitation period is crucial to ensure the solution is genuinely saturated.

-

Excess Solid: The presence of undissolved solid is a visual and necessary confirmation that the solution has reached its saturation point for the given temperature.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25 °C) is critical for reproducibility and standardization.

-

Quantification Method (HPLC): High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the analyte from any potential impurities, ensuring accurate quantification. UV-Vis spectrophotometry can be an alternative if the compound has a strong, unique chromophore and no interfering impurities are expected.

Step-by-Step Methodology

1. Preparation of Calibration Standards: a. Accurately weigh a small amount of 6,7-Difluoroisoquinoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations. c. Analyze these standards by HPLC (or UV-Vis) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

2. Solubility Measurement: a. Add an excess amount of solid 6,7-Difluoroisoquinoline (e.g., 5-10 mg) to several 2 mL glass vials. The excess solid should be clearly visible. b. To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent to be tested (e.g., methanol, ethanol, DMSO, etc.). c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). e. Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. Check at 24 and 48 hours to confirm the concentration is no longer increasing.

3. Sample Processing and Analysis: a. After equilibration, remove the vials and allow the excess solid to settle for at least 30 minutes in the temperature-controlled bath. b. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates. c. Dilute the filtered sample with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the previously established calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area.

4. Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in both mg/mL and mol/L.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Data Presentation Template

For systematic recording and comparison, experimental results should be compiled into a structured table. Researchers can use the template below to populate their findings.

Table 1: Experimentally Determined Solubility of 6,7-Difluoroisoquinoline at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | DMSO | |||

| DMF | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Non-Polar | Toluene | |||

| Hexane | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Conclusion

While specific, pre-existing solubility data for 6,7-Difluoroisoquinoline is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in common organic solvents. Its moderate lipophilicity and polarity suggest favorable solubility in polar aprotic and chlorinated solvents. For drug development and synthetic chemistry applications, however, this theoretical profile must be substantiated by precise, empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the research and development lifecycle.

References

- BenchChem. (2025). A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. BenchChem.

-

MySkinRecipes. (n.d.). 6,7-difluoroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-difluoroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine into the Isoquinoline Scaffold: A Historical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and application of fluorinated isoquinolines. Moving beyond a simple recitation of facts, we will explore the causal drivers behind the strategic incorporation of fluorine into this privileged heterocyclic scaffold. We will delve into the historical context, the evolution of synthetic methodologies, and the profound impact of this chemical modification on modern drug discovery. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles, and fully referenced to authoritative sources.

The Genesis of a Powerful Partnership: Isoquinoline and Fluorine

The story of fluorinated isoquinolines begins at the confluence of two distinct historical streams of chemical discovery.

The Isoquinoline Core: A Privileged Scaffold Emerges

The isoquinoline nucleus, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1][2] Its prevalence in a vast array of biologically active alkaloids, such as papaverine and morphine, quickly established it as a "privileged scaffold" in medicinal chemistry. Early synthetic endeavors to construct this ring system, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, laid the foundational grammar for isoquinoline chemistry.[1][3][4][5] These classical methods, while historically significant, often required harsh conditions that limited their utility for creating highly functionalized derivatives needed in modern drug development.[1]

Organofluorine Chemistry: From Curiosity to Cornerstone

The history of organofluorine chemistry predates even the isolation of elemental fluorine. Early reports of forming carbon-fluorine (C-F) bonds by chemists like Borodin (1862) and Dumas (1835) were seminal moments.[6] However, it was the development of reactions like the Schiemann reaction (1927) that made the synthesis of fluoroaromatic compounds more accessible.[6] The unique properties imparted by the fluorine atom—high electronegativity, small atomic size, and the exceptional strength of the C-F bond—were soon recognized as powerful tools for modulating molecular properties.[7]

The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with nearly 20% of FDA-approved drugs containing this element.[1] The decision to fluorinate a scaffold like isoquinoline is driven by the desire to predictably alter its biological and physicochemical profile.

-

Metabolic Stability: The C-F bond, with a bond energy of approximately 116 kcal/mol, is significantly stronger than a C-H bond. This makes it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 family, often increasing a drug's half-life and bioavailability.[1][8]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect. Placing a fluorine atom on the isoquinoline ring can lower the pKa of the basic nitrogen atom, affecting the molecule's ionization state at physiological pH. This, in turn, influences solubility, cell permeability, and target engagement.[8]

-

Enhanced Target Binding: Fluorine can participate in unique, favorable interactions within protein binding pockets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. This can lead to enhanced binding affinity, potency, and selectivity for the biological target.[9]

-

Altered Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While single fluorine substitutions can subtly increase lipophilicity, polyfluorination often decreases it. This allows for fine-tuning of a molecule's ability to cross biological membranes.[8]

Evolution of Synthetic Methodologies for Fluorinated Isoquinolines

The growing demand for fluorinated isoquinolines in drug discovery has spurred the development of a diverse array of synthetic methods, moving from classical approaches to modern, highly efficient catalytic systems.

Early Approaches and Their Limitations

Initial syntheses often relied on applying classical isoquinoline ring-forming reactions to pre-fluorinated starting materials. For example, a fluorinated phenethylamine could be used in a Bischler-Napieralski reaction. While effective, this approach was limited by the commercial availability and stability of the necessary fluorinated precursors.

Modern Synthetic Strategies

Recent progress has focused on introducing fluorine or fluorine-containing groups with greater efficiency and regioselectivity, often during the key ring-forming steps. These can be broadly categorized into non-catalyzed and transition-metal-catalyzed methods.[1][10]

| Method Type | General Description | Advantages | Disadvantages | Representative Reaction |

| Non-Transition Metal Mediated | Relies on cyclizations, electrocyclic ring closures, or base-promoted reactions.[1] | Avoids potentially toxic and expensive metal catalysts. Often uses simple reagents. | May require harsher conditions or have limited substrate scope compared to catalytic methods. | Base-promoted cyclization of a difluoroalkene aminotosylate to form a 4-fluoroisoquinoline.[1] |

| Transition-Metal Catalyzed | Employs catalysts (e.g., Rh, Cu, Pd) to facilitate C-H activation, annulation, or coupling reactions.[1][11] | High efficiency, excellent regioselectivity, and mild reaction conditions. Broad functional group tolerance. | Cost of catalyst, potential for metal contamination in the final product. | Rh(III)-catalyzed oxidative annulation of picolinamides with alkynes to build the isoquinoline core.[10] |

Key Synthetic Workflow and Protocol

The development of a novel fluorinated isoquinoline derivative follows a logical progression from synthesis to characterization and evaluation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Difluoro-isoquinoline Scaffold: Strategic Fluorination in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] Strategic modification of this privileged structure is a key tactic in drug discovery. This guide focuses on the difluoro-isoquinoline scaffold, an emerging motif where the targeted introduction of two fluorine atoms significantly enhances pharmacological properties. We will explore the profound impact of difluorination on the molecule's physicochemical profile, delve into its diverse biological activities with a focus on anticancer and antimicrobial applications, and provide practical insights into its synthesis and evaluation. This document serves as an in-depth resource for researchers aiming to leverage the unique advantages of the difluoro-isoquinoline core in the design of next-generation therapeutics.

The Power of Fluorine in Isoquinoline-Based Drug Design

The introduction of fluorine into drug candidates is a widely adopted and powerful strategy in medicinal chemistry.[5][6][7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's biological profile.[5][6][7][9] When applied to the versatile isoquinoline scaffold, difluorination offers a multi-faceted approach to overcoming common drug development hurdles.

Causality Behind Fluorination:

-

Metabolic Stability: The C-F bond is exceptionally stable and resistant to cleavage by metabolic enzymes like cytochrome P450.[1][5] This "metabolic shielding" can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[5][7]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electronic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, enhancing binding affinity and potency.[1][7][9]

-

Modulated Physicochemical Properties: The addition of two fluorine atoms can fine-tune critical properties such as lipophilicity (logP) and basicity (pKa).[1][5][6] This modulation affects the molecule's solubility, cell membrane permeability, and ability to reach its biological target.[1][5][6][7] For instance, increased fluorination is expected to enhance lipophilicity and potentially increase cell permeability.[1]

Table 1: Predicted Physicochemical Properties of Fluorinated Isoquinolines

| Compound | Formula | MW | logP (Predicted) | pKa (Predicted) | Key Insights |

| Isoquinoline | C₉H₇N | 129.16 | 2.08 | 5.42 | Parent scaffold for baseline comparison.[1] |

| 5-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.27 | ~4.8 | Single fluorine substitution increases lipophilicity and alters basicity.[1] |

| 5,6-Difluoroisoquinoline | C₉H₅F₂N | 165.14 | 2.46 | ~4.5 | Increased fluorination further enhances lipophilicity.[1] |

| 5,6,7-Trifluoroisoquinoline | C₉H₄F₃N | 183.13 | 2.65 | ~4.0 | Multiple fluorine atoms significantly impact electronic distribution.[1] |

| Note: Predicted values are generated from computational models and may vary from experimental results.[1] |

Biological Activities and Therapeutic Applications

The difluoro-isoquinoline scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

2.1 Anticancer Activity: Kinase Inhibition

The isoquinoline core is a well-established feature in many kinase inhibitors.[1][10][11][12] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[13][14] Fluorination of the isoquinoline scaffold can enhance binding to the ATP-binding pocket of kinases, leading to potent inhibition.[1]

-

Mechanism of Action: Many isoquinoline-based inhibitors target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][13] By blocking the activity of kinases within this pathway, difluoro-isoquinoline compounds can induce apoptosis (programmed cell death) and halt tumor growth.[13][14][15] For example, investigations into 2,4-difluoro and 3,4-difluoro substituted isoquinolines showed significant anti-proliferation potential against HGC-27 cells.[2]

-